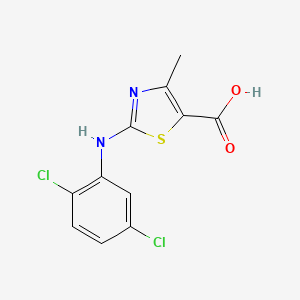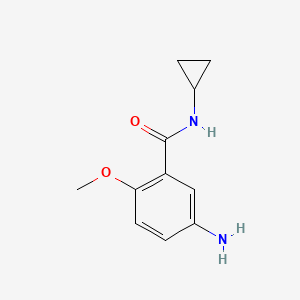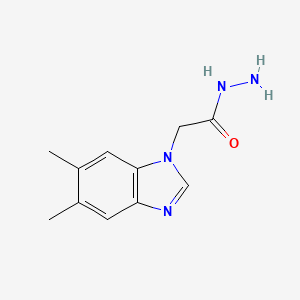![molecular formula C15H15NO2 B3033654 N-[(2R)-2-hydroxy-2-phenylethyl]benzamide CAS No. 111059-46-2](/img/structure/B3033654.png)
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide
Vue d'ensemble
Description
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide (2-HPEA-NMA) is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of benzamide, a common organic compound, and is composed of two phenyl rings connected by a hydroxy group. 2-HPEA-NMA has been studied for its biological activities, such as anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been studied for its potential use in laboratory experiments as a tool to study the effects of drugs on different biological systems.
Applications De Recherche Scientifique
Fluorescence Spectroscopy
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide, also known as SAL-3, exhibits unique fluorescence characteristics in various solvents and pH levels. Niemczynowicz et al. (2020) found that in aqueous solutions with varying hydrogen ion concentrations, SAL-3 displayed a single emission band within most of the pH range. However, at low pH, dual fluorescence was observed, attributed to excited state intramolecular proton transfer (ESIPT) processes. This study provides valuable insights into the fluorescence behavior of SAL-3 in different environments, which could be significant for spectroscopic applications (Niemczynowicz et al., 2020).
Microbial Deracemisation
SAL-3 has been used in microbial deracemisation processes. A study by Cardus et al. (2004) utilized the whole cells of Cunninghamella echinulata for the deracemisation of SAL-3 to produce the (R)-enantiomer. This study highlights the potential of SAL-3 in enantiomer-specific synthesis processes, which are crucial in pharmaceutical and chemical industries (Cardus et al., 2004).
Antimicrobial and Anticancer Activities
Research has demonstrated the antimicrobial and anticancer potentials of various SAL-3 derivatives. For example, a study by Imramovský et al. (2013) showed that certain SAL-3 derivatives induced apoptosis in cancer cell lines, suggesting their potential use in cancer therapy (Imramovský et al., 2013). Additionally, Ertan et al. (2007) synthesized SAL-3 derivatives exhibiting broad-spectrum antimicrobial activity against various bacterial and fungal strains (Ertan et al., 2007).
Solvent Effects on Fluorescence
Further exploration into the fluorescence properties of SAL-3 by Niemczynowicz et al. (2019) revealed dual fluorescence effects in alcoholic solutions and a single emission in non-polar solvents. This suggests the influence of solvent polarity on the fluorescence characteristics of SAL-3, which is crucial for its application in fluorescence spectroscopy and related fields (Niemczynowicz et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests potential future directions for the development and application of “N-[(2R)-2-hydroxy-2-phenylethyl]benzamide” and similar compounds .
Propriétés
IUPAC Name |
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUOCQXDQFRPAF-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)






![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)
![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)
![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)


![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3033594.png)
